molecular formula C29H29N3 B6509207 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-48-5

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509207
CAS RN: 901045-48-5
M. Wt: 419.6 g/mol
InChI Key: LTOZYGQNGCCBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as 4-tert-butyl-8-ethyl-3-methylphenylpyrazolo[4,3-c]quinoline, is an aromatic heterocyclic compound with potential applications in medicinal chemistry. It is a colourless crystalline solid with a molecular weight of 312.4 g/mol. It is a highly reactive compound, with a low melting point of 56.5 °C and a boiling point of 315 °C. In addition, it is soluble in a variety of organic solvents and has a high reactivity towards electrophiles.

Mechanism of Action

1-(1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolinephenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential mechanism of action. It has been proposed that it can act as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of certain drugs. In addition, it has been suggested that it can act as an antioxidant by scavenging free radicals, as well as by inhibiting the formation of reactive oxygen species.
Biochemical and Physiological Effects
1-(1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolinephenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential as an anti-inflammatory agent. In addition, it has been studied for its ability to act as an antioxidant, as well as its potential as an inhibitor of the enzyme CYP2D6.

Advantages and Limitations for Lab Experiments

1-(1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolinephenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages and limitations for laboratory experiments. The main advantage is that it is a highly reactive compound, with a low melting point and a high reactivity towards electrophiles. In addition, it is soluble in a variety of organic solvents, making it easy to work with. However, it is also a highly toxic compound and should be handled with care.

Future Directions

1-(1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolinephenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has a variety of potential future directions. These include further research into its ability to inhibit the growth of certain cancer cells, as well as its potential as an anti-inflammatory agent. In addition, further research could be done into its ability to act as an antioxidant, as well as its potential as an inhibitor of the enzyme CYP2D6. Finally, further research could be done into its potential as a drug delivery system, as well as its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolinephenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through a variety of methods. The most common method involves the reaction of 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolinephenol with 8-ethyl-3-methylphenyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent such as acetonitrile or dichloromethane. This reaction yields the desired product in high yield and purity.

Scientific Research Applications

1-(1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolinephenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in medicinal chemistry. In particular, it has been investigated for its ability to inhibit the growth of certain cancer cells, as well as its potential as an anti-inflammatory agent. In addition, it has been studied for its ability to act as an antioxidant, as well as its potential as an inhibitor of the enzyme CYP2D6.

properties

IUPAC Name

1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3/c1-6-20-9-16-26-24(17-20)28-25(18-30-26)27(21-10-7-19(2)8-11-21)31-32(28)23-14-12-22(13-15-23)29(3,4)5/h7-18H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOZYGQNGCCBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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